(S)-Benzyl (1-amino-3-phenylpropan-2-yl)carbamate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Benzyl (1-amino-3-phenylpropan-2-yl)carbamate hydrochloride is a chemical compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a benzyl group, an amino group, and a phenylpropan-2-yl group. This compound is of interest due to its potential use in drug discovery and development, as well as its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Benzyl (1-amino-3-phenylpropan-2-yl)carbamate hydrochloride typically involves the reaction of (S)-1-amino-3-phenylpropan-2-ol with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
(S)-Benzyl (1-amino-3-phenylpropan-2-yl)carbamate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
(S)-Benzyl (1-amino-3-phenylpropan-2-yl)carbamate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-Benzyl (1-amino-3-phenylpropan-2-yl)carbamate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (1-amino-3-phenylpropan-2-yl)carbamate: Similar structure but with a tert-butyl group instead of a benzyl group.
N-Benzyl (1-amino-3-phenylpropan-2-yl)carbamate: Similar structure but without the hydrochloride salt.
Uniqueness
(S)-Benzyl (1-amino-3-phenylpropan-2-yl)carbamate hydrochloride is unique due to its specific combination of functional groups and its potential applications in various fields. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for certain applications compared to its analogs.
Properties
CAS No. |
146552-73-0 |
---|---|
Molecular Formula |
C17H21ClN2O2 |
Molecular Weight |
320.8 g/mol |
IUPAC Name |
benzyl N-[(2S)-1-amino-3-phenylpropan-2-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C17H20N2O2.ClH/c18-12-16(11-14-7-3-1-4-8-14)19-17(20)21-13-15-9-5-2-6-10-15;/h1-10,16H,11-13,18H2,(H,19,20);1H/t16-;/m0./s1 |
InChI Key |
LUDUDVBVCIPEJP-NTISSMGPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](CN)NC(=O)OCC2=CC=CC=C2.Cl |
Canonical SMILES |
C1=CC=C(C=C1)CC(CN)NC(=O)OCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.